5-chloro-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)thiophene-2-carboxamide
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Description
The compound “5-chloro-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)thiophene-2-carboxamide” is a novel and selective anaplastic lymphoma kinase (ALK) inhibitor . It has been described in the context of synthesis, structure-activity relationships, and in vivo efficacy .
Chemical Reactions Analysis
The compound is involved in inhibiting ALK and its downstream pathways in certain cells . The exact chemical reactions it undergoes are not detailed in the search results.Mechanism of Action
Target of Action
The primary target of this compound is Factor Xa , a key enzyme in the coagulation cascade . Factor Xa plays a crucial role in blood clotting and inflammation, making it a significant target for antithrombotic therapy .
Mode of Action
The compound interacts with Factor Xa through a binding interaction . The neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency . This interaction inhibits the activity of Factor Xa, thereby preventing the conversion of prothrombin to thrombin, which is a critical step in blood clot formation .
Biochemical Pathways
By inhibiting Factor Xa, the compound disrupts the coagulation cascade, affecting the downstream formation of fibrin clots . This can prevent thrombus formation, making the compound potentially useful in conditions where there’s an increased risk of blood clots.
Pharmacokinetics
The interaction of the neutral ligand chlorothiophene in the s1 subsite allows for the combination of good oral bioavailability and high potency .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the inhibition of blood clot formation. By preventing the activation of thrombin, the compound can reduce the risk of thrombus formation, potentially preventing conditions such as stroke or heart attack .
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the pH level can influence the rate of reaction, which is considerably accelerated at physiological pH . Therefore, care must be taken when considering these compounds for pharmacological purposes .
Future Directions
properties
IUPAC Name |
5-chloro-N-[[1-(2-phenoxyacetyl)piperidin-4-yl]methyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O3S/c20-17-7-6-16(26-17)19(24)21-12-14-8-10-22(11-9-14)18(23)13-25-15-4-2-1-3-5-15/h1-7,14H,8-13H2,(H,21,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXYAVLRLQBHDLS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC=C(S2)Cl)C(=O)COC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)thiophene-2-carboxamide |
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